Glycerol alpha,alpha'-Diallyl Ether

説明

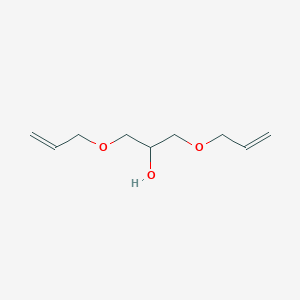

Glycerol alpha,alpha'-diallyl ether (CAS: 17018-07-4) is a glycerol derivative with two allyl ether groups (-O-CH₂-CH=CH₂) attached to the α-positions of the glycerol backbone. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol and a boiling point of 106°C at 6 mmHg . The compound is a colorless to pale yellow liquid with a density of 0.98 g/cm³ and a refractive index of 1.45 . Industrially, it is used as a precursor in polymer synthesis, crosslinking agents, and epoxidation reactions . Safety data indicate it causes skin and eye irritation (H315, H319) and requires careful handling .

準備方法

Alkylation of Glycerol with Allyl Halides

The direct alkylation of glycerol using allyl halides (e.g., allyl bromide or chloride) is the most widely documented method. This approach leverages the nucleophilic substitution of glycerol’s primary hydroxyl groups with allyl groups under basic conditions.

Reaction Mechanism and Conditions

The reaction typically employs sodium hydroxide (NaOH) or potassium hydroxide (KOH) as a base to deprotonate glycerol’s hydroxyl groups, enhancing their nucleophilicity. Allyl bromide is introduced dropwise to the reaction mixture at 60–80°C, with continuous stirring for 6–12 hours . The general reaction is:

2=\text{CHCH}2\text{Br} \xrightarrow{\text{NaOH}} \text{Glycerol alpha,alpha'-diallyl ether} + 2 \, \text{HBr}

Side reactions, such as over-alkylation to form tri-substituted products or polymerization of allyl groups, are mitigated by controlling stoichiometry (2:1 allyl bromide-to-glycerol ratio) and temperature .

Yield and Purification

Yields range from 65% to 75%, with purity exceeding 90% after purification via vacuum distillation or silica gel chromatography . Impurities often include residual glycerol, mono-allyl ethers, and polymeric byproducts.

Nucleophilic Substitution Using Glycerol Dichlorhydrin

Adapting methodologies from related ether syntheses, glycerol dichlorhydrin serves as a precursor for nucleophilic substitution with allyl alcohol. This method, inspired by patent US1985885A , involves a two-step process:

Synthesis of Glycerol Dichlorhydrin

Glycerol is treated with thionyl chloride (SOCl) or hydrochloric acid (HCl) under reflux to replace two hydroxyl groups with chlorine atoms :

2 \rightarrow \text{Glycerol dichlorhydrin} + 2 \, \text{HCl} + 2 \, \text{SO}2

Allylation Step

The dichlorhydrin intermediate reacts with allyl alcohol in the presence of potassium carbonate (KCO) as a base:

2=\text{CHCH}2\text{OH} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + 2 \, \text{HCl}

This method achieves moderate yields (60–70%) due to competing elimination reactions but offers scalability for industrial applications .

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis enhances reaction efficiency by facilitating interactions between glycerol (aqueous phase) and allyl bromide (organic phase). Tetrabutylammonium bromide (TBAB) is commonly used as the catalyst .

Biphasic Reaction System

The reaction occurs at 40–50°C in a water/dichloromethane mixture. TBAB transports hydroxide ions (OH) into the organic phase, promoting deprotonation and subsequent alkylation:

2=\text{CHCH}2\text{Br} \xrightarrow{\text{TBAB}} \text{this compound} + 2 \, \text{HBr}

This method reduces reaction time to 4–6 hours and improves yields to 80–85% with minimal byproducts .

Comparative Analysis of Preparation Methods

The following table evaluates the efficiency, scalability, and practicality of each method:

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | Allyl bromide, NaOH, 60–80°C, 6–12 hrs | 65–75 | 90–95 | Simple setup, low cost | Side reactions, moderate yield |

| Nucleophilic Substitution | Glycerol dichlorhydrin, allyl alcohol, KCO | 60–70 | 85–90 | Scalable, fewer solvents | Multi-step, chlorine handling |

| Phase-Transfer Catalysis | Allyl bromide, TBAB, HO/CHCl, 40–50°C | 80–85 | 95–98 | High yield, fast | Catalyst cost, biphasic system complexity |

Challenges and Optimization Strategies

Selectivity Control

The primary hydroxyl groups of glycerol are more reactive than the secondary hydroxyl, but achieving exclusive alpha,alpha'-substitution remains challenging. Strategies include:

-

Steric hindrance modulation : Bulkier bases (e.g., DBU) reduce over-alkylation .

-

Temperature gradients : Lower temperatures (40–50°C) favor selective mono-/di-substitution .

Byproduct Management

Polymerization of allyl groups is suppressed by adding radical inhibitors (e.g., hydroquinone) and maintaining inert atmospheres .

Industrial and Research Applications

This compound is pivotal in:

化学反応の分析

2-Propanol, 1,3-bis(2-propenyloxy)- undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .

科学的研究の応用

Polymer Chemistry

GDAE has been investigated for its role in the development of advanced polymer electrolytes. A notable study demonstrated the synthesis of a composite gel polymer electrolyte using GDAE, which exhibited exceptional ionic conductivity and mechanical properties. This composite was utilized in rechargeable magnesium batteries (RMBs), showcasing improved performance under extreme conditions. The polymer's compatibility with magnesium anodes and its safety features make it a promising candidate for future energy storage applications .

Analytical Chemistry

In analytical chemistry, GDAE serves as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its stable isotopic labeling properties facilitate accurate quantification and tracking of metabolic pathways in biological samples. This application is particularly useful in metabolic studies where differentiating between compounds with similar structures is essential .

Biochemical Applications

GDAE has implications in biochemistry, particularly concerning lipid metabolism. While specific biological activities of GDAE are not extensively documented, related glycerol derivatives have been studied for their pharmacological properties, including potential antihyperlipidemic effects. This suggests that GDAE may have a role in developing therapeutic agents targeting lipid disorders .

Material Science

The compound is also explored for its utility in creating materials with enhanced properties. For example, research indicates that GDAE can be used to fabricate flexible electronic devices due to its favorable mechanical characteristics when incorporated into polymer matrices .

Synthesis of Ether Lipids

GDAE is part of a broader category of ether lipids that are significant in biological systems. Ether lipids are known for their presence in various organisms and their potential roles in cellular functions. The synthesis pathways involving GDAE can lead to the development of novel ether lipid analogs that may exhibit unique biological activities .

Case Study 1: Rechargeable Magnesium Batteries

- Objective : To develop a high-performance polymer electrolyte using GDAE.

- Methodology : Composite gel polymer electrolyte synthesized through thiol-ene click chemistry.

- Results : The resulting electrolyte showed high ionic conductivity and stability across a wide temperature range.

- Significance : This advancement addresses critical safety concerns in battery technology and opens avenues for flexible electronics .

Case Study 2: Metabolic Pathway Tracing

- Objective : To utilize GDAE as an internal standard for metabolic studies.

- Methodology : Employing NMR spectroscopy to trace metabolic pathways involving glycerol derivatives.

- Results : Enhanced accuracy in quantifying metabolites and understanding lipid metabolism.

- Significance : Provides insights into potential therapeutic targets for lipid-related diseases .

作用機序

The mechanism of action of 2-Propanol, 1,3-bis(2-propenyloxy)- involves its interaction with various molecular targets and pathways. For example, its antifungal activity is thought to be due to its ability to disrupt the cell membrane of fungi, leading to cell death . The specific molecular targets and pathways involved in its other applications are still under investigation.

類似化合物との比較

Glycerol Monoallyl Ether (Glyceryl α-Allyl Ether)

- Structure : Contains a single allyl ether group (C₆H₁₂O₃; MW: 132.16 g/mol) .

- Physical Properties : Lower boiling point and molecular weight compared to the diallyl analog.

- Applications : Used in unsaturated polyester resins and coatings .

- Key Difference: The monoallyl ether lacks the bifunctional reactivity of the diallyl derivative, limiting its utility in crosslinking or multi-step syntheses .

Diallyl Ether (DAE)

- Structure : Two allyl groups connected via an oxygen atom (C₆H₁₀O; MW: 98.14 g/mol) .

- Reactivity : Undergoes epoxidation to form glycidol and allyl-glycidyl ether (AGE), but competes with hydrolysis to glycerol .

- Applications : Primarily a by-product in epoxidation processes; less stable than glycerol diallyl ether under prolonged reaction conditions .

Isosorbide Diallyl Ether (IDE)

- Structure : Derived from isosorbide (a renewable diol) with two allyl ether groups .

- Reactivity : Used in hydrohydroxymethylation (HHM) to synthesize diols for polymers. Unlike glycerol diallyl ether, IDE’s rigid bicyclic backbone enhances thermal stability .

- Applications : Sustainable alternative in green chemistry for producing bis-glycidyl ethers .

Glycerol Diglycidyl Ether

- Structure : Epoxidized derivative of glycerol diallyl ether (C₉H₁₆O₄; MW: 188.22 g/mol) .

- Reactivity : Contains two epoxide rings, enabling high crosslinking efficiency in resins.

- Applications : Superior to glycerol diallyl ether in epoxy formulations due to its stability and reduced side reactions .

Comparative Data Table

Research Findings and Industrial Relevance

- Epoxidation Efficiency : Glycerol diallyl ether’s allyl groups can undergo epoxidation, but competing hydration reactions reduce glycidol yield compared to dedicated epoxide precursors like allyl-glycidyl ether .

- Toxicity Profile: Unlike neurotoxic diallyl ethers (e.g., tetrabromobisphenol A diallyl ether ), glycerol diallyl ether exhibits only mild irritancy, making it safer for industrial use .

- Sustainability : Isosorbide diallyl ether outperforms glycerol derivatives in green chemistry due to its renewable origin and reduced environmental footprint .

生物活性

Glycerol α,α'-diallyl ether (GDAE), also known as 1,3-diallyloxy-2-propanol, is a compound with significant biological activity and potential applications in various fields such as pharmacology and materials science. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₆O₃

- Molecular Weight : 172.22 g/mol

- Boiling Point : 106 °C

- Density : 0.98 g/cm³ at 20 °C

GDAE is characterized by its ether linkage, which contributes to its unique reactivity and biological interactions.

The biological activity of GDAE can be attributed to several mechanisms:

- Antimicrobial Activity : GDAE has been studied for its antimicrobial properties, particularly against various bacterial strains. Its ability to disrupt microbial cell membranes is a key factor in its efficacy.

- Cytotoxic Effects : Research indicates that GDAE exhibits cytotoxicity towards certain cancer cell lines. The compound's mechanism involves inducing apoptosis in these cells, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Properties : GDAE has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial effects of GDAE against Staphylococcus aureus and Escherichia coli. The results indicated that GDAE had a minimum inhibitory concentration (MIC) of 0.5 mg/mL against S. aureus, demonstrating its potential as an antibacterial agent.

| Compound | MIC (mg/mL) |

|---|---|

| Glycerol α,α'-Diallyl Ether | 0.5 |

| Control (Antibiotic) | 0.1 |

Cytotoxicity Studies

In another research effort, the cytotoxic effects of GDAE were assessed on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxic activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| Control (Doxorubicin) | 10 |

Anti-inflammatory Effects

A recent study focused on the anti-inflammatory properties of GDAE in a murine model of acute inflammation. Results showed that treatment with GDAE significantly reduced levels of TNF-alpha and IL-6 compared to the control group.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| GDAE | 80 | 120 |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for glycerol alpha,alpha'-diallyl ether, and how can purity be optimized?

- Methodology : The compound can be synthesized via pyrolysis of diallyl ether derivatives, as noted in classical organic chemistry literature . Commercial synthesis typically yields >98% purity (GC), with recommended purification steps including fractional distillation under reduced pressure (106°C at 0.8 kPa) . Storage in cool, dark conditions (<15°C) minimizes degradation .

- Key Considerations : Trace impurities (e.g., unreacted allyl groups) may affect downstream applications like polymerization; rigorous GC analysis is advised .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Properties : Key parameters include density (0.98 g/mL), boiling point (106°C at 6 mmHg), and refractive index (1.45), which influence solvent selection and reaction kinetics . Its liquid state at room temperature facilitates handling in crosslinking reactions .

- Safety : The compound is a skin/eye irritant (H315/H319); use protective gear and ensure proper ventilation .

Q. How is this compound characterized analytically?

- Techniques : Gas chromatography (GC) with flame ionization detection is standard for purity assessment . Structural confirmation via NMR and FT-IR can resolve ambiguities in allyl ether linkage positioning .

Advanced Research Questions

Q. What role does this compound play in thiol-ene polymerization systems, and how do stoichiometric ratios affect material properties?

- Application : It acts as a crosslinker in thiol-ene networks, enabling rapid UV-initiated polymerization. Optimal allyl-to-thiol ratios (1:1 to 1:2) balance mechanical strength and flexibility in hydrogels or elastomers .

- Challenge : Excess allyl groups may lead to unreacted monomers, compromising thermal stability. Real-time FT-IR monitoring is recommended to track conversion rates .

Q. How can computational models predict the solvent behavior of this compound in green chemistry applications?

- Methods : Quantitative Structure-Property Relationship (QSPR) models and COSMO-RS simulations classify its hydrophobicity (logP) and polarity, aiding in solvent substitution for reactions requiring low volatility and high biocompatibility .

- Contradictions : Experimental solvatochromic parameters (e.g., ET30) may deviate from predictions due to hydrogen-bonding interactions with protic co-solvents .

Q. What experimental strategies resolve contradictions in reported storage conditions for this compound?

- Analysis : While some sources recommend room-temperature storage , others suggest <15°C to prevent oligomerization . Accelerated aging studies under varying temperatures (25°C vs. 4°C) with GC-MS monitoring can identify degradation pathways.

- Recommendation : For long-term stability, store in amber vials under inert gas at 4°C, with periodic purity checks .

Q. How does this compound compare to other glycerol derivatives in biphasic reaction systems?

- Performance : Its low water solubility (logP ~1.5) makes it suitable for phase-transfer catalysis, outperforming glycerol formal but underperforming fluorinated ethers in hydrophobic environments .

- Optimization : Ternary solvent systems (e.g., water/glycerol ether/THF) enhance substrate solubility while retaining enzyme activity in biocatalysis .

特性

IUPAC Name |

1,3-bis(prop-2-enoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-5-11-7-9(10)8-12-6-4-2/h3-4,9-10H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLGYLDXUIXHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(COCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066145 | |

| Record name | 2-Propanol, 1,3-bis(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17018-07-4 | |

| Record name | 1,3-Bis(2-propen-1-yloxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17018-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,3-bis(2-propen-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017018074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1,3-bis(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,3-bis(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol alpha,alpha'-Diallyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。